![molecular formula C19H25N7O2 B2557074 3-甲基-7-[(4-甲苯基)甲基]-8-[(4-甲基哌嗪-1-基)氨基]嘌呤-2,6-二酮 CAS No. 887200-33-1](/img/structure/B2557074.png)
3-甲基-7-[(4-甲苯基)甲基]-8-[(4-甲基哌嗪-1-基)氨基]嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione is a useful research compound. Its molecular formula is C19H25N7O2 and its molecular weight is 383.456. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
5-羟色胺受体亲和性和药理评价
嘌呤衍生物的研究表明其对5-羟色胺受体(5-HT1A、5-HT2A和5-HT7)具有显著的亲和力,表明具有潜在的精神活性。这些化合物,包括7-取代的1,3-二甲基-3,7-二氢嘌呤-2,6-二酮的8-氨基烷基和8-芳基哌嗪基丙氧基衍生物等变体,已通过强迫游泳试验(FST)和四板试验(FPT)等体内模型对其抗抑郁和抗焦虑特性进行了评估。一种化合物表现出混合的5-HT1A/5-HT2A/5-HT7受体配体特性,在FST中产生抗抑郁样效应,在FPT中产生抗焦虑样活性(Chłoń-Rzepa等,2013)。
镇痛活性
另一项研究重点关注嘌呤-2,6-二酮衍生物,揭示了它们的镇痛和抗炎作用。这些化合物,特别是苯甲酰胺和4-苯基哌嗪酰胺衍生物,在体内模型中显示出显着的活性,其镇痛试验中的疗效超过了参考药物。这项研究强调了嘌呤衍生物作为新型镇痛剂和抗炎剂的潜力(Zygmunt等,2015)。
作用机制
- When the compound interacts with MGMT, it forms a covalent bond with the active site cysteine residue. This prevents MGMT from repairing O^6-methylguanine lesions in DNA .
- This mispairing ultimately results in DNA double-strand breaks , leading to cell death or apoptosis .
- Downstream effects include genomic instability , impaired cell division, and increased susceptibility to alkylating agents .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is orally bioavailable and rapidly absorbed. It distributes widely in tissues due to its lipophilic nature. Metabolized in the liver via cytochrome P450 enzymes. Primarily excreted in urine. High bioavailability due to good absorption and minimal first-pass metabolism .
Result of Action
Action Environment
属性
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-13-4-6-14(7-5-13)12-26-15-16(24(3)19(28)21-17(15)27)20-18(26)22-25-10-8-23(2)9-11-25/h4-7H,8-12H2,1-3H3,(H,20,22)(H,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTVCHXQOKPGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN4CCN(CC4)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。